![molecular formula C9H10BrNO2 B3033558 2-Amino-2-(2-bromophenyl)propanoic acid CAS No. 1053162-56-3](/img/structure/B3033558.png)
2-Amino-2-(2-bromophenyl)propanoic acid
Overview
Description
Scientific Research Applications
Pharmaceutical Synthesis:
- Details : Researchers have demonstrated a cofactor-driven cascade reaction using immobilized multienzymes to synthesize ®-2-amino-3-(2-bromophenyl)propanoic acid. The enzymes involved include d-amino acid amino transaminase (bcDAAT), d-lactate dehydrogenase (lhD-LDH), and formate dehydrogenase (cbFDH). The immobilized multienzyme system achieved stable conversions and high yields .
Fine Chemicals and Industry:
- Details : Researchers have explored its potential in continuous-flow reactions, demonstrating stable conversion rates over extended periods .
Thermophysical Properties:
- Details : Critically evaluated thermophysical property data for BAPP are available, providing insights into its behavior under different conditions .
Organic Synthesis and Catalysis:
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have been shown to inhibit viral activity .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds, such as carboxylic acids, typically undergo metabolism via conversion to coenzyme a derivatives, which participate in various metabolic pathways in the human body .
Result of Action
It has been suggested that the compound could be used as an intermediate in the synthesis of potential drug molecules for the development of anti-cancer drugs and anti-infective drugs .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the activity and stability of similar compounds .
properties
IUPAC Name |
2-amino-2-(2-bromophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXRBOWHPVLCTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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